N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
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Overview
Description
The compound “N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . The molecule also contains a thiadiazole ring and a naphthamide group .
Scientific Research Applications
Topoisomerase Targeting and Antitumor Activity
- Studies have shown that certain compounds with complex structures, similar to the one , exhibit potent topoisomerase I-targeting activity and pronounced antitumor activity . For example, derivatives of 5H-dibenzo[c,h][1,6]naphthyridin-6-ones have been evaluated for their cytotoxicity and ability to target topoisomerase I, a key enzyme involved in DNA replication and cell division. These compounds have shown promising results in inhibiting cancer cell growth, indicating their potential as anticancer agents (Singh et al., 2003).
Antioxidant and Acetylcholinesterase Inhibition
- Another study described the synthesis and evaluation of compounds for their antioxidant properties and acetylcholinesterase inhibition , suggesting potential applications in neurodegenerative disease therapy. The development of non-hepatotoxic, antioxidant agents that show selective inhibition of human acetylcholinesterase highlights the therapeutic potential of these compounds in treating conditions like Alzheimer's disease (Balmori et al., 2017).
Angiotensin II Receptor Antagonism
- Compounds featuring structural motifs similar to the queried compound have been assessed for their angiotensin II receptor antagonistic activities , revealing their potential in treating cardiovascular diseases. Specifically, benzimidazole derivatives bearing acidic heterocycles showed high affinity for the AT1 receptor, demonstrating significant inhibitory effects on the angiotensin II-induced pressor response. This indicates their potential use as antihypertensive agents (Kohara et al., 1996).
BACE-1 Inhibition for Alzheimer's Disease
- Research on 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives as β-secretase (BACE-1) inhibitors highlights the importance of certain structural features for the inhibition of this enzyme, which plays a crucial role in Alzheimer's disease pathology. Compounds showing potent BACE-1 inhibitory activity, along with high brain uptake potential, suggest a promising direction for the development of new therapies for Alzheimer's disease (Shangguan et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(24-17-7-8-18-19(12-17)31-10-9-30-18)13-32-23-27-26-22(33-23)25-21(29)16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11-12H,9-10,13H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCKPDDZIXTZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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